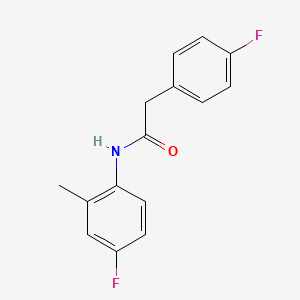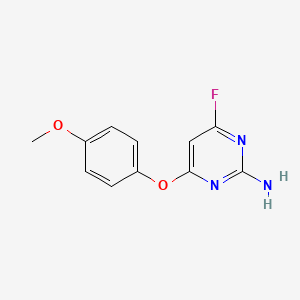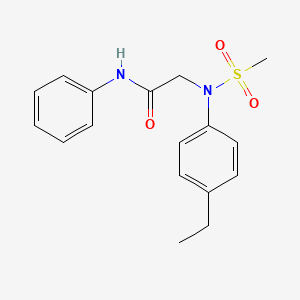![molecular formula C18H26N2O3 B5879166 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5879166.png)
1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxamide, also known as TAPP, is a chemical compound that has gained significant attention in the field of scientific research. TAPP is a potent inhibitor of a specific enzyme called poly(ADP-ribose)polymerase (PARP), which plays a crucial role in DNA repair. In recent years, TAPP has been extensively studied for its potential applications in cancer therapy and other areas of biomedical research.
作用機序
1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxamide works by inhibiting PARP, which is an enzyme that plays a critical role in DNA repair. When DNA is damaged, PARP is activated to repair the damage. However, in cancer cells, this repair process can be exploited to promote cell survival and resistance to chemotherapy and radiation therapy. By inhibiting PARP, 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxamide can enhance the efficacy of these treatments by preventing DNA repair in cancer cells.
Biochemical and physiological effects:
1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxamide has been shown to have potent PARP inhibitory activity, with an IC50 value of 1.2 nM. In addition, 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxamide has been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue distribution. 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxamide has also been shown to be well-tolerated in animal models, with no significant adverse effects observed.
実験室実験の利点と制限
One of the main advantages of 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxamide is its potent PARP inhibitory activity, which makes it a valuable tool for studying the role of PARP in various biological processes. However, one limitation of 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxamide is its high potency, which can make it difficult to use at low concentrations without causing off-target effects. In addition, 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxamide is a relatively new compound, and more research is needed to fully understand its pharmacological properties and potential applications.
将来の方向性
There are several potential future directions for research on 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxamide. One area of interest is the development of 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxamide analogs with improved pharmacological properties and reduced off-target effects. Another area of interest is the use of 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxamide in combination with other cancer therapies to enhance their efficacy. Finally, 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxamide could also be studied for its potential applications in other areas of biomedical research, such as neuroprotection and inflammation.
合成法
1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxamide can be synthesized through a multi-step process involving the reaction of 4-tert-butylphenol with acetic anhydride to form 4-tert-butylphenoxyacetic acid. This intermediate is then reacted with piperidine and carbonyldiimidazole to produce 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxamide in high yield and purity.
科学的研究の応用
1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxamide has been studied for its potential applications in cancer therapy, as PARP inhibitors have been shown to enhance the efficacy of chemotherapy and radiation therapy by inhibiting DNA repair in cancer cells. 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxamide has also been investigated for its role in neuroprotection, as PARP inhibitors have been shown to reduce cell death in models of stroke and traumatic brain injury.
特性
IUPAC Name |
1-[2-(4-tert-butylphenoxy)acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-18(2,3)14-4-6-15(7-5-14)23-12-16(21)20-10-8-13(9-11-20)17(19)22/h4-7,13H,8-12H2,1-3H3,(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRGUNCWTPWEOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Tert-butylphenoxy)acetyl]piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-{[(3,4-dimethoxyphenyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5879084.png)

![2-[(2,2-diphenylethyl)(propyl)amino]ethanol](/img/structure/B5879093.png)

![1-(4-{4-[(3,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5879109.png)

![4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate](/img/structure/B5879134.png)
![1-methyl-5-[(4-methylphenyl)thio]-3-nitro-1H-1,2,4-triazole](/img/structure/B5879146.png)




![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]methanesulfonamide](/img/structure/B5879201.png)
![N-(4-{2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5879206.png)